molecular formula C21H24FN3O3 B7172797 N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide

N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide

Cat. No.: B7172797
M. Wt: 385.4 g/mol
InChI Key: IEMALHOQLWCEDB-UHFFFAOYSA-N
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Description

N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorinated benzoyl group, a morpholine ring, and an ethylated amide linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-3-23-20(26)15-5-4-14(2)18(12-15)24-21(27)17-13-16(22)6-7-19(17)25-8-10-28-11-9-25/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMALHOQLWCEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Benzoyl Intermediate: The synthesis begins with the preparation of 5-fluoro-2-morpholin-4-ylbenzoic acid. This can be achieved through the fluorination of 2-morpholin-4-ylbenzoic acid using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Amide Bond Formation: The fluorinated benzoyl intermediate is then coupled with N-ethyl-4-methylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (acidic medium)

    Reduction: LiAlH4, NaBH4, ethanol (solvent)

    Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethylformamide, DMF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-ethyl-3-[(5-fluoro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide can be compared with other similar compounds, such as:

    N-ethyl-3-[(5-chloro-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-ethyl-3-[(5-bromo-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-ethyl-3-[(5-iodo-2-morpholin-4-ylbenzoyl)amino]-4-methylbenzamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific fluorinated benzoyl group, which imparts distinct chemical and biological properties compared to its halogenated analogs.

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